molecular formula C21H21N5 B2805509 1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-26-3

1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2805509
CAS RN: 611197-26-3
M. Wt: 343.434
InChI Key: CZXZQRNKOOZJHM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antioxidant, Antimicrobial Activities : A study detailed the synthesis of various derivatives, including the pyrido[1,2-a]benzimidazole class, for their antioxidant and antimicrobial activities. The compounds showed promising results against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans due to their structure-activity relationships and molecular docking studies (Bassyouni et al., 2012).

  • Fluorescent Properties : Another research focused on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, including studies on their fluorescent properties. Some compounds were evaluated as fluorescent whitening agents for polyester fibers, showcasing the diversity of potential applications for these molecules (Rangnekar & Rajadhyaksha, 1986).

  • Antitumor Agents : A series of benzimidazole-pyrimidine conjugates were synthesized and evaluated for their in vitro cytotoxic activity against various cell lines, including cervical carcinoma (KB) and leukemia (HL60, U937, K562), indicating their potent antitumor properties (Abdel-Mohsen et al., 2010).

  • Photophysical Studies : Research on 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles showcased their photophysical properties, including emission solvatochromism and Aggregation-Induced Emission (AIE), hinting at their use in materials science and optical applications (Fedotov et al., 2022).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there could be potential for future research and development in this area.

properties

IUPAC Name

1-imidazol-1-yl-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-3-4-5-8-16-15(2)17(13-22)20-24-18-9-6-7-10-19(18)26(20)21(16)25-12-11-23-14-25/h6-7,9-12,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXZQRNKOOZJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Imidazol-1-yl-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

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